

# Application Notes and Protocols for Solganal B Oleosum (Aurothioglucose)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Solganal*

Cat. No.: *B1241724*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Solganal** B Oleosum is a trade name for aurothioglucose, a gold-containing compound formulated as a suspension in sesame oil for intramuscular injection.<sup>[1][2]</sup> Historically, it has been used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.<sup>[3][4]</sup> Although its use has largely been superseded by newer therapies, aurothioglucose remains a compound of interest for research into the mechanisms of gold-based therapeutics and their effects on inflammatory and autoimmune processes.<sup>[3][5]</sup> These application notes provide detailed protocols for the preparation and experimental use of aurothioglucose in both *in vitro* and *in vivo* research settings.

## Chemical Properties

| Property          | Value                                                                     | Reference |
|-------------------|---------------------------------------------------------------------------|-----------|
| Chemical Name     | gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | [6]       |
| Molecular Formula | C6H11AuO5S                                                                | [2]       |
| Molecular Weight  | 392.18 g/mol                                                              | [2]       |
| CAS Number        | 12192-57-3                                                                | [7]       |
| Formulation       | Suspension in sesame oil                                                  | [1]       |

### Mechanism of Action

The therapeutic effects of aurothioglucose are not entirely elucidated but are known to be multifaceted, primarily targeting immune system modulation.[3][7] The primary molecular target is Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox control.[7] Aurothioglucose is a potent inhibitor of TrxR1.[7] By inhibiting TrxR1, aurothioglucose can induce oxidative stress in immune cells, thereby suppressing their pro-inflammatory functions.[1]

Additionally, aurothioglucose has been shown to:

- Inhibit NF-κB and AP-1 activity: It acts as a functional antagonist of Interleukin-1 (IL-1), a key inflammatory cytokine, thereby inhibiting the activation of the transcription factors NF-κB and AP-1 which are crucial for the expression of pro-inflammatory genes.[8]
- Modulate Macrophage and T-Cell Function: Aurothioglucose can suppress the activity of macrophages and inhibit the proliferation of T-cells, both of which are key players in the inflammatory cascade of rheumatoid arthritis.[5][7]
- Inhibit Lysosomal Enzymes: It has been reported to inhibit the activity of lysosomal enzymes, which can contribute to tissue damage in inflammatory conditions.[3]

## Quantitative Data

Table 1: In Vitro Activity of Aurothioglucose

| Parameter               | Cell Line/System                        | Value                         | Reference |
|-------------------------|-----------------------------------------|-------------------------------|-----------|
| IC50 (TrxR1 Inhibition) | HeLa cell cytosol                       | 65 nM                         | [7]       |
| NF-κB Inhibition        | IL-1 induced CAT assay in NIH 3T3 cells | Effective inhibition observed | [8]       |
| AP-1 Inhibition         | IL-1 induced CAT assay in NIH 3T3 cells | Effective inhibition observed | [8]       |

Table 2: In Vivo Data for Aurothioglucose in Animal Models

| Animal Model                     | Dosing Regimen                              | Observed Effect                                                                                      | Reference |
|----------------------------------|---------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Mouse                            | 0.025 mg/g body weight                      | Significant and prolonged inhibition of thioredoxin reductase (TR) activity in all tissues examined. | [1]       |
| Mouse                            | 300 mg/kg, single intraperitoneal injection | Induction of hypothalamic obesity.                                                                   | [7]       |
| Rat                              | 1 mg Au/kg, intravenous administration      | Higher serum gold values compared to blood values, with infrequent cell-associated gold.             | [9]       |
| Rat (Rheumatoid Arthritis Model) | 5-20 mg/week, intramuscular injection       | Good clinical response in patients intolerant to sodium aurothiomalate.                              | [10]      |

## Experimental Protocols

### Protocol 1: Preparation of Aurothioglucose for In Vitro Use

Note: **Solganal** B Oleosum is an oily suspension and is not directly soluble in aqueous media. For in vitro experiments, it is crucial to either use a water-soluble form of aurothioglucose or to prepare a stock solution in an appropriate solvent.

#### Materials:

- Aurothioglucose (water-soluble powder, if available) or **Solganal** B Oleosum
- Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free water
- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure for Water-Soluble Aurothioglucose:

- Weigh the desired amount of aurothioglucose powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly until the powder is completely dissolved.
- Sterile-filter the solution using a 0.22  $\mu$ m syringe filter into a new sterile tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

#### Procedure for **Solganal** B Oleosum (for use with a solvent):

- Carefully extract a precise volume of the **Solganal** B Oleosum suspension.
- To create a stock solution, dissolve the oily suspension in DMSO to a high concentration (e.g., 100 mM). Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

- Vortex vigorously to ensure a homogenous solution.
- Further dilute the stock solution in cell culture medium to the desired final concentrations for your experiment immediately before use.

## Protocol 2: In Vitro NF-κB Inhibition Assay

This protocol is adapted from a general NF-κB reporter assay and can be used to evaluate the inhibitory effect of aurothioglucose on NF-κB activation.

### Materials:

- A muscle cell line (e.g., C2C12) stably expressing an NF-κB luciferase reporter gene
- Cell culture medium (e.g., DMEM with 10% FBS)
- Aurothioglucose stock solution (prepared as in Protocol 1)
- TNF-α (Tumor Necrosis Factor-alpha)
- Luciferase Assay System
- 96-well white, clear-bottom plates
- Luminometer

### Procedure:

- Cell Seeding: Seed the C2C12-NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluence at the time of the assay. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment: The next day, treat the cells with various concentrations of aurothioglucose (e.g., 0.1, 1, 10, 100 μM). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions). Incubate for 1-2 hours.
- NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include an unstimulated control group. Incubate for 6-8 hours.

- Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.
- Data Analysis: Normalize the luciferase readings to the TNF- $\alpha$  stimulated group (representing 100% activation). Calculate the percentage of inhibition for each concentration of aurothioglucose.

## Protocol 3: In Vivo Administration of Aurothioglucose in a Mouse Model of Rheumatoid Arthritis

This protocol provides a general guideline for administering aurothioglucose in a collagen-induced arthritis (CIA) mouse model.

### Materials:

- **Solganal** B Oleosum (aurothioglucose in sesame oil)
- Collagen-Induced Arthritis (CIA) mouse model (e.g., DBA/1 mice)
- Sterile syringes and needles (27-gauge or smaller)

### Procedure:

- Induction of Arthritis: Induce arthritis in the mice according to a standard CIA protocol. This typically involves immunization with type II collagen emulsified in complete Freund's adjuvant.
- Treatment Initiation: Begin treatment with aurothioglucose at the onset of clinical signs of arthritis (e.g., paw swelling and redness).
- Dosage and Administration:
  - Thoroughly mix the **Solganal** B Oleosum vial by gentle inversion to ensure a uniform suspension.
  - Administer aurothioglucose via intramuscular (IM) injection. The gluteal muscle is a common site.

- A typical therapeutic dose in mice can range from 1 to 10 mg/kg, administered weekly. The exact dose should be determined based on preliminary dose-ranging studies.
- Monitoring:
  - Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers), grip strength, and body weight.
  - At the end of the study, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis and measurement of inflammatory markers.
- Control Groups: Include a vehicle control group (sesame oil) and a positive control group (e.g., methotrexate).

## Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of Aurothioglucose.

Caption: General experimental workflow for Aurothioglucose.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aurothioglucose inhibits murine thioredoxin reductase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. What is Aurothioglucose used for? [synapse.patsnap.com]
- 6. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying  $\beta$ -cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aurothioglucose inhibits induced NF- $\kappa$ B and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of gold in rat blood after intravenous administration of auranofin, gold sodium thiomalate and aurothioglucose to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurothioglucose in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Solganal B Oleosum (Aurothioglucose)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1241724#preparing-solganal-b-oleosum-for-experimental-use>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)